1-Methyl-3-nitro-1,4-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-1-methyl-3-nitropyridine is a heterocyclic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a nitro group (-NO2) at the 3-position of the pyridine ring and a methyl group (-CH3) at the 1-position The 1,4-dihydro structure indicates that the compound is partially saturated, with two hydrogen atoms added to the 1 and 4 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydro-1-methyl-3-nitropyridine can be synthesized through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent can yield the N-nitropyridinium ion, which can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to produce 3-nitropyridine . The nitro group can then be introduced at the 3-position through a [1,5] sigmatropic shift.
Industrial Production Methods
Industrial production of 1,4-dihydro-1-methyl-3-nitropyridine typically involves large-scale nitration processes. The nitration of pyridine derivatives using nitric acid or other nitrating agents is a common method. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dihydro-1-methyl-3-nitropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dihydro-1-methyl-3-nitropyridine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Similar structure but lacks the 1,4-dihydro and 1-methyl groups.
4-Nitropyridine: Nitro group at the 4-position instead of the 3-position.
1,4-Dihydro-1-methyl-3-aminopyridine: Amino group instead of the nitro group at the 3-position.
Uniqueness
1,4-Dihydro-1-methyl-3-nitropyridine is unique due to its specific substitution pattern and partially saturated structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
23493-04-1 |
---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-methyl-3-nitro-4H-pyridine |
InChI |
InChI=1S/C6H8N2O2/c1-7-4-2-3-6(5-7)8(9)10/h2,4-5H,3H2,1H3 |
InChI Key |
CYSHNHHUIJDRHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CCC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.